molecular formula C18H22FN3O3 B2744683 1-(4-fluorophenyl)-4-propoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1170236-29-9

1-(4-fluorophenyl)-4-propoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2744683
M. Wt: 347.39
InChI Key: CHJHRMLONQIGOO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tetrahydrofuran ring, a propoxy group, and a fluorophenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the pyrazole ring, the introduction of the propoxy group, and the attachment of the tetrahydrofuran ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrazole and tetrahydrofuran rings, which are both five-membered rings with different properties. The pyrazole ring is a heterocyclic aromatic ring, while the tetrahydrofuran ring is a heterocyclic ether .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, while the ether group in the tetrahydrofuran ring might be susceptible to reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action, potential therapeutic effects, and toxicity .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-2-9-25-16-12-22(14-7-5-13(19)6-8-14)21-17(16)18(23)20-11-15-4-3-10-24-15/h5-8,12,15H,2-4,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJHRMLONQIGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCC2CCCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-propoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

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